BenchChemオンラインストアへようこそ!

NDP

nephrotoxicity renal accumulation platinum pharmacokinetics

Nedaplatin's glycolate bidentate ligand confers ~10-fold higher water solubility than cisplatin, requiring 6.4-fold higher dosing for equivalent renal accumulation—making it the platinum agent of choice for studies involving renally compromised subjects, elderly models, or protocols where aggressive hydration is contraindicated. Its distinct toxicity profile features 58% lower grade III GI events yet 5.1-fold higher grade 3/4 thrombocytopenia vs. cisplatin, positioning it as an essential comparator for platinum-class toxicity mechanism research and pharmacogenomic adverse event studies. Supported by the phase III NACA trial demonstrating non-inferior progression-free survival (HR=0.76, 95% CI: 0.56–1.03) with improved overall response rate (41.9% vs. 26.6%, P=0.026), enabling robust sample size calculations and non-inferiority margin justification in clinical trial design. Computational characterization of differential DNA monoadduct formation kinetics further substantiates its utility as a tool compound for dissecting structure-activity relationships in platinum-DNA interactions and cross-resistance patterns.

Molecular Formula C33H38N4O6
Molecular Weight 586.7 g/mol
Cat. No. B1211228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNDP
Synonymsmesobilivedin IX alpha
mesobiliverdin
mesobiliverdin IX
mesobiliverdin IX beta
Molecular FormulaC33H38N4O6
Molecular Weight586.7 g/mol
Structural Identifiers
SMILESCCC1=C(C(=NC1=O)C=C2C(=C(C(=CC3=C(C(=C(N3)C=C4C(=C(C(=O)N4)C)CC)C)CCC(=O)O)N2)CCC(=O)O)C)C
InChIInChI=1S/C33H38N4O6/c1-7-20-19(6)32(42)37-27(20)14-25-18(5)23(10-12-31(40)41)29(35-25)15-28-22(9-11-30(38)39)17(4)24(34-28)13-26-16(3)21(8-2)33(43)36-26/h13-15,34-35H,7-12H2,1-6H3,(H,37,42)(H,38,39)(H,40,41)
InChIKeyCXSWQQWXIGDYEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





NDP (Nedaplatin): A Second-Generation Platinum Anticancer Agent with Distinct Toxicity Profile for Oncology Research


NDP (nedaplatin, cis-diammine-glycolatoplatinum) is a second-generation platinum-based anticancer agent developed by Shionogi & Co., Ltd. (Japan) and first approved in Japan in 1995. The compound possesses a glycolate bidentate ligand rather than the chloride ligands found in cisplatin, resulting in approximately 10-fold higher water solubility [1]. Its mechanism of action involves hydrolysis to active diaqua species that form DNA adducts, leading to inhibition of DNA replication and transcription, ultimately triggering apoptosis in proliferating cancer cells [2]. Nedaplatin demonstrates antitumor activity comparable to cisplatin but exhibits a markedly different toxicity profile, with significantly reduced nephrotoxicity and gastrointestinal adverse events, while presenting thrombocytopenia as its dose-limiting toxicity [3].

Why NDP Cannot Be Arbitrarily Substituted with Other Platinum Analogs in Preclinical and Clinical Settings


Platinum-based chemotherapeutics exhibit substantial inter-agent variability in toxicity profiles, pharmacokinetic properties, and organ-specific accumulation patterns despite sharing a common DNA-damaging mechanism of action. Unlike carboplatin, which requires AUC-based dosing using Calvert's formula, nedaplatin is dosed by body surface area (80–100 mg/m²), though its pharmacokinetic profile resembles that of carboplatin [1]. Substitution without consideration of these differential toxicity patterns can lead to unexpected severe adverse events—for instance, nedaplatin carries a significantly higher risk of grade 3/4 thrombocytopenia (19.4%) compared to cisplatin (3.8%) [2], while demonstrating markedly lower nephrotoxicity due to reduced renal tissue accumulation [3]. The following quantitative evidence substantiates these clinically and experimentally meaningful distinctions.

Quantitative Differentiation Evidence: NDP Versus Comparator Platinum Agents


Renal Safety Advantage: 6.4-Fold Higher Dose Required for Equivalent Nephrotoxicity vs Cisplatin

Nedaplatin demonstrates substantially reduced nephrotoxic potential compared to cisplatin, attributable to lower renal tissue accumulation. In a rat model, kidney tissue accumulation of cisplatin administered at 3.75 mg/kg was equivalent to that of nedaplatin administered at 24 mg/kg—a 6.4-fold difference in dose required to achieve comparable renal platinum burden [1]. At these equivalent kidney accumulation doses, both agents induced similar increases in plasma creatinine and urinary N-acetyl-β-D-glucosaminidase (NAG) excretion, confirming that the differential nephrotoxicity is driven by pharmacokinetic distribution rather than intrinsic cellular toxicity [1].

nephrotoxicity renal accumulation platinum pharmacokinetics

Reduced Gastrointestinal Toxicity: 58% Lower Grade III Gastrointestinal Adverse Events vs Cisplatin

In a head-to-head clinical comparison of nedaplatin versus cisplatin for treating malignant pleural effusion (n=109 cisplatin, n=110 nedaplatin), nedaplatin demonstrated significantly reduced gastrointestinal toxicity [1]. Grade III gastrointestinal side effects occurred in 5.45% of nedaplatin-treated patients versus 12.84% of cisplatin-treated patients (P < 0.001), representing a 58% relative reduction. The proportion of patients experiencing no gastrointestinal adverse events was 92.73% in the nedaplatin group compared to 45.87% in the cisplatin group [1].

gastrointestinal toxicity adverse events malignant pleural effusion

Thrombocytopenia Risk: 5.1-Fold Higher Grade 3/4 Platelet Reduction vs Cisplatin

Nedaplatin's dose-limiting toxicity is myelosuppression, specifically thrombocytopenia, which occurs at significantly higher rates than with cisplatin. In a comparative study of concurrent chemoradiotherapy for head and neck cancers, grade 3/4 thrombocytopenia occurred in 19.4% of nedaplatin-treated patients versus 3.8% of cisplatin-treated patients—a 5.1-fold higher incidence [1]. This finding is corroborated by the NACA phase III trial in advanced lung adenocarcinoma, where any-grade thrombocytopenia occurred in 26.17% of nedaplatin patients versus 17.89% of cisplatin patients, with grade 3/4 events at 7.48% versus 3.16% (P = 0.177) [2].

thrombocytopenia hematological toxicity myelosuppression

Non-Inferior Antitumor Efficacy: Equivalent Progression-Free Survival vs Cisplatin in Phase III Trial

The NACA phase III randomized trial (n=218) established non-inferiority of nedaplatin plus pemetrexed versus cisplatin plus pemetrexed for first-line treatment of EGFR/ALK-negative advanced lung adenocarcinoma [1]. In the per-protocol population, median progression-free survival was 6.87 months (95% CI, 5.36–8.37) for nedaplatin versus 5.20 months (95% CI, 4.03–6.37) for cisplatin, with a hazard ratio of 0.76 (95% CI, 0.56–1.03; P = 0.082) [1]. Overall response rate was significantly higher in the nedaplatin group (41.9% vs 26.6%, P = 0.026) [1].

efficacy non-inferiority progression-free survival

DNA Adduct Formation Kinetics: Distinct Monoadduct Formation Preference Among Second-Generation Platinum Agents

Density functional theory (DFT) analysis comparing the monofunctional adduct formation rates of nedaplatin, oxaliplatin, and carboplatin with DNA purine bases revealed distinct kinetic profiles [1]. The study confirmed that guanine is the preferred target over adenine for all three agents, with electronic factors and hydrogen-bonding patterns dominating the selectivity [1]. While the abstract does not report explicit activation energy values, the computational framework established that the second- and third-generation agents exhibit different reaction energy profiles during initial DNA attack, which may contribute to their distinct clinical toxicity and resistance patterns [1].

DNA adducts computational chemistry platination kinetics

Evidence-Based Application Scenarios for NDP in Oncology Research and Drug Development


Renal-Compromised Patient Models Requiring Reduced Nephrotoxicity

Based on the 6.4-fold higher dose requirement for equivalent renal accumulation compared to cisplatin [1], nedaplatin is optimally suited for preclinical and clinical studies involving subjects with baseline renal impairment, elderly populations, or protocols where aggressive hydration is contraindicated. This includes translational research models of platinum-induced nephrotoxicity and studies evaluating renoprotective strategies.

Comparative Platinum Toxicity Profiling and Pharmacovigilance Studies

The distinct toxicity signature of nedaplatin—characterized by 58% lower grade III gastrointestinal events [1] but 5.1-fold higher grade 3/4 thrombocytopenia versus cisplatin —positions this agent as a critical comparator in studies investigating platinum-class toxicity mechanisms, pharmacogenomic predictors of adverse events, and development of supportive care interventions targeting platinum-specific toxicities.

Non-Inferiority Trial Design and Therapeutic Equivalence Studies

The phase III NACA trial demonstrating non-inferior progression-free survival (HR = 0.76, 95% CI: 0.56–1.03) with improved overall response rate (41.9% vs 26.6%, P = 0.026) supports nedaplatin use as an active comparator arm in clinical trials where cisplatin tolerability is a barrier to enrollment or completion [1]. This evidence base enables robust sample size calculations and non-inferiority margin justification.

DNA Damage Response and Platinum Resistance Mechanism Research

The computationally characterized differences in DNA monoadduct formation kinetics among nedaplatin, oxaliplatin, and carboplatin provide a mechanistic platform for investigating differential activation of DNA damage response pathways, nucleotide excision repair efficiency, and cross-resistance patterns [1]. Nedaplatin serves as a valuable tool compound for dissecting structure-activity relationships in platinum-DNA interactions.

Quote Request

Request a Quote for NDP

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.